molecular formula C11H13ClO3 B2600461 2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol CAS No. 2411241-52-4

2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol

Cat. No.: B2600461
CAS No.: 2411241-52-4
M. Wt: 228.67
InChI Key: FFTAXMNKHMXFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chlorinated phenyl ring and an epoxide moiety, which contribute to its reactivity and potential interactions with biological targets. The presence of the chlorine atom enhances the compound's electrophilicity, allowing it to form covalent bonds with various biomolecules.

Structural Formula

C10H10ClO3\text{C}_{10}\text{H}_{10}\text{ClO}_3

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The epoxide group can undergo nucleophilic attack, leading to the formation of reactive intermediates that may inhibit enzyme function or modulate receptor activity .

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes, affecting cellular pathways.
  • Receptor Modulation : It can interact with specific receptors, potentially altering signaling pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing epoxide groups have been shown to induce apoptosis in various cancer cell lines by damaging DNA and disrupting cellular homeostasis .

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HCT116 (Colon)15.0DNA damage and cell cycle arrest
LNCaP (Prostate)18.0Inhibition of CDK4

The results demonstrated that the compound effectively induces cytotoxicity through mechanisms involving DNA fragmentation and modulation of apoptotic pathways .

Other Biological Activities

In addition to its antitumor properties, this compound has been investigated for:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways could make it a candidate for therapeutic use in inflammatory diseases.

Research Findings

Recent studies have highlighted the diverse biological activities associated with compounds similar to this compound:

  • Cytotoxicity Studies : Various derivatives have been tested for their ability to induce apoptosis in cancer cells, with promising results indicating their potential as anticancer agents .
  • Molecular Docking Studies : Computational analyses suggest strong binding affinities to target proteins involved in cancer progression, further supporting their therapeutic potential .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in tumor cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryModulates cytokine release

Properties

IUPAC Name

2-[3-chloro-4-(oxiran-2-ylmethoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c12-10-5-8(3-4-13)1-2-11(10)15-7-9-6-14-9/h1-2,5,9,13H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTAXMNKHMXFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.